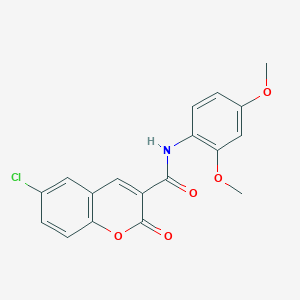

6-chloro-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-chloro-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a chloro group, dimethoxyphenyl moiety, and a chromene core, which contribute to its unique chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-2H-chromen-2-one and 2,4-dimethoxyaniline.

Condensation Reaction: The 6-chloro-2H-chromen-2-one undergoes a condensation reaction with 2,4-dimethoxyaniline in the presence of a suitable condensing agent, such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), to form the intermediate this compound.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors, automation of reaction steps, and scaling up the reaction conditions to accommodate larger quantities of starting materials and reagents.

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The chloro substituent at position 6 and the electron-rich chromene ring facilitate electrophilic substitutions:

| Reaction Type | Reagents/Conditions | Position Modified | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | C-7 or C-8 | Nitro derivatives |

| Sulfonation | H₂SO₄/SO₃, 80°C | C-8 | Sulfonic acid group introduction |

| Halogenation | Cl₂ or Br₂ in CHCl₃, FeCl₃ catalyst | C-5 | Additional halide substituents |

The methoxy groups on the phenyl ring direct electrophiles to para/ortho positions, though steric effects from the dimethoxy groups may limit reactivity.

Nucleophilic Substitution Reactions

The chloro group undergoes nucleophilic displacement under specific conditions:

| Nucleophile | Reagents/Conditions | Product |

|---|---|---|

| Amines | K₂CO₃/DMF, 60°C | Secondary/tertiary amides |

| Thiols | NaH/THF, reflux | Thioether derivatives |

| Alkoxides | RONa/ROH, 40–60°C | Ether-linked analogs |

The carboxamide group remains stable under these conditions due to resonance stabilization.

Oxidation and Reduction Reactions

The chromene ring and carbonyl groups are susceptible to redox transformations:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Chromene ring oxidation | KMnO₄/H₂SO₄, 80°C | Ring-opening to dicarboxylic acid |

| Carboxamide reduction | LiAlH₄/THF, reflux | Primary amine formation |

| Methoxy demethylation | BBr₃/CH₂Cl₂, −20°C | Phenolic derivatives |

Oxidation of the chromene ring typically destroys the fused benzopyran system, while reduction of the carboxamide yields bioactive amine intermediates.

Hydrolysis Reactions

The carboxamide group hydrolyzes under acidic or basic conditions:

| Conditions | Reagents | Product |

|---|---|---|

| Acidic hydrolysis | HCl (6M)/reflux | 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid |

| Basic hydrolysis | NaOH (10%)/EtOH, 70°C | Carboxylate salt |

The carboxylic acid derivative (PubChem CID: 271643) is a precursor for esterification or peptide coupling .

Cycloaddition and Ring-Opening Reactions

The chromene ring participates in [4+2] cycloadditions:

| Dienophile | Conditions | Product |

|---|---|---|

| Maleic anhydride | Toluene, 110°C | Fused bicyclic adducts |

| Acetylene derivatives | Cu(I) catalysis, 100°C | Polycyclic structures |

These reactions exploit the electron-deficient nature of the α,β-unsaturated carbonyl system.

Functional Group Interconversion

The carboxamide group undergoes transformations:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Hofmann degradation | NaOCl/NaOH, 0°C | Isocyanate intermediates |

| Curtius rearrangement | DPPA, Et₃N, 80°C | Amine or urea derivatives |

Such reactions enable diversification of the carboxamide moiety for structure-activity studies.

Metal-Complexation Reactions

The carbonyl and methoxy groups coordinate transition metals:

| Metal Ion | Conditions | Application |

|---|---|---|

| Cu(II) | Ethanol, 25°C | Antimicrobial agents |

| Fe(III) | Aqueous pH 7, 60°C | Catalytic oxidation studies |

Metal complexes enhance biological activity, particularly in antimicrobial contexts.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that 6-chloro-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide exhibits promising anticancer effects. The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For instance:

- Mechanism of Action: The compound induces apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression.

- Case Study: A study reported that the compound effectively reduced the viability of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, showcasing its potential as a therapeutic agent against breast cancer .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

- Mechanism of Action: It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

- Case Study: In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema and inflammatory markers .

Neuroprotective Effects

Recent studies have suggested that this compound may have neuroprotective properties:

- Mechanism of Action: It is believed to protect neuronal cells from oxidative stress and apoptosis.

- Case Study: In vitro studies indicated that the compound could prevent neurodegeneration in models of Parkinson's disease by inhibiting monoamine oxidase (MAO) activity, which is crucial for dopamine metabolism .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 6-chloro-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes, such as DNA replication or protein synthesis.

Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways and cellular responses.

Inducing Apoptosis: Triggering programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 6-chloro-N-(2-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

- 6-chloro-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

- 6-chloro-N-(3-(trifluoromethyl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness

6-chloro-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of the 2,4-dimethoxyphenyl moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties, making it a valuable compound for further research and development.

Actividad Biológica

6-Chloro-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a chromene backbone with a chloro substituent and dimethoxyphenyl group, contributing to its unique biological profile. The structural formula is represented as follows:

Anticancer Activity

Recent studies have highlighted the potential of chromene derivatives, including this compound, in cancer therapy. Various assays have demonstrated its cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and HL-60 (leukemia) cell lines using the MTT assay. The results indicated:

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 45.0 ± 3.5 |

| HL-60 | 32.0 ± 2.1 |

These findings suggest that the compound exhibits significant anticancer activity, particularly against leukemia cells .

Antimicrobial Activity

The antimicrobial properties of chromene derivatives have also been investigated, revealing promising results against various pathogens.

Case Study: Antimicrobial Testing

In vitro tests assessed the antimicrobial efficacy of this compound against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

The compound demonstrated moderate antibacterial activity, indicating its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Activity

Chromene derivatives are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines.

The proposed mechanism involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, leading to reduced expression of inflammatory mediators. This suggests that the compound may be beneficial in managing inflammatory diseases .

Propiedades

IUPAC Name |

6-chloro-N-(2,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO5/c1-23-12-4-5-14(16(9-12)24-2)20-17(21)13-8-10-7-11(19)3-6-15(10)25-18(13)22/h3-9H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBJNQZZFHKHGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.